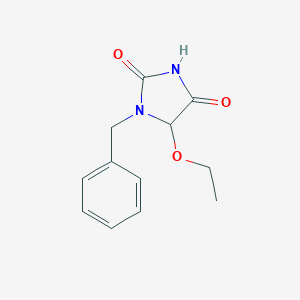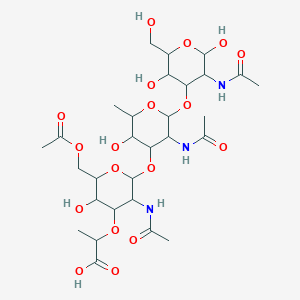
O-Specific antigen, yersinia ruckerii
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yersinia ruckerii is a gram-negative bacterium that causes enteric redmouth disease in fish. The O-specific antigen of Y. ruckerii is an important component of its outer membrane and plays a crucial role in its virulence. The O-specific antigen is a polysaccharide that is composed of repeating units of sugar molecules. The structure of the O-specific antigen is unique to each strain of Y. ruckerii and can be used to identify and differentiate between different strains.
Wirkmechanismus
The O-specific antigen of Y. ruckerii plays a crucial role in the virulence of the bacterium by protecting it from the host immune system. The O-specific antigen acts as a shield, preventing the host immune system from recognizing and attacking the bacterium. The O-specific antigen also plays a role in the attachment of the bacterium to host cells, allowing it to establish an infection.
Biochemical and Physiological Effects:
The O-specific antigen of Y. ruckerii has been shown to have a number of biochemical and physiological effects on the host immune system. The O-specific antigen can induce the production of specific antibodies that recognize and bind to the bacterium. The O-specific antigen can also activate specific immune cells, such as macrophages and neutrophils, which are involved in the clearance of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
The O-specific antigen of Y. ruckerii has several advantages for use in lab experiments. The structure of the O-specific antigen is well characterized, and specific antibodies can be generated against it. The O-specific antigen can also be used to identify and differentiate between different strains of Y. ruckerii. However, the synthesis of the O-specific antigen is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on the O-specific antigen of Y. ruckerii. One area of research is the development of vaccines against Y. ruckerii using the O-specific antigen as a target. Another area of research is the identification of specific enzymes involved in the synthesis of the O-specific antigen, which could be targeted for the development of new antibiotics. Additionally, the role of the O-specific antigen in the attachment of Y. ruckerii to host cells could be further investigated to identify new targets for the prevention and treatment of enteric redmouth disease in fish.
Synthesemethoden
The synthesis of the O-specific antigen of Y. ruckerii involves the sequential addition of sugar molecules by specific enzymes. The genes encoding these enzymes are located in the bacterial genome and are regulated by various environmental factors. The synthesis of the O-specific antigen is a complex process that requires the coordinated action of multiple enzymes.
Wissenschaftliche Forschungsanwendungen
The O-specific antigen of Y. ruckerii has been the subject of extensive scientific research due to its importance in the virulence of the bacterium. The structure of the O-specific antigen has been characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The role of the O-specific antigen in the immune response of fish has also been investigated.
Eigenschaften
CAS-Nummer |
132194-17-3 |
|---|---|
Produktname |
O-Specific antigen, yersinia ruckerii |
Molekularformel |
C29H47N3O18 |
Molekulargewicht |
725.7 g/mol |
IUPAC-Name |
2-[3-acetamido-2-[3-acetamido-2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-methyloxan-4-yl]oxy-6-(acetyloxymethyl)-5-hydroxyoxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C29H47N3O18/c1-9-20(38)24(18(31-12(4)35)28(46-9)49-23-17(30-11(3)34)27(43)47-15(7-33)21(23)39)50-29-19(32-13(5)36)25(45-10(2)26(41)42)22(40)16(48-29)8-44-14(6)37/h9-10,15-25,27-29,33,38-40,43H,7-8H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H,41,42) |
InChI-Schlüssel |
PXNAZVMNQPLLQE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)NC(=O)C)OC3C(C(C(C(O3)COC(=O)C)O)OC(C)C(=O)O)NC(=O)C)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)NC(=O)C)OC3C(C(C(C(O3)COC(=O)C)O)OC(C)C(=O)O)NC(=O)C)O |
Synonyme |
O-specific antigen, Yersinia ruckerii O-specific antigen, YR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)

![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
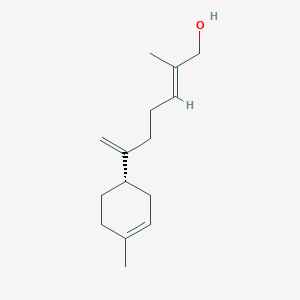

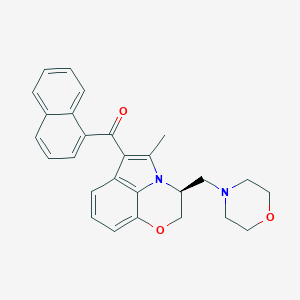
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
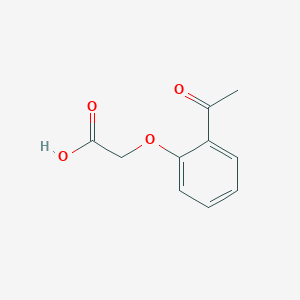

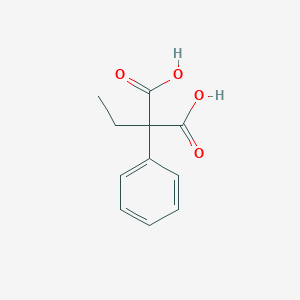
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)

